molecular formula C17H25BO5 B1272636 tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate CAS No. 480438-75-3

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate

Cat. No.: B1272636
CAS No.: 480438-75-3
M. Wt: 320.2 g/mol
InChI Key: JUKMJUAVZLWOOZ-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate (CAS: 330794-35-9) is a boronate ester derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. This compound features a tert-butyl carbonate group (-O(C=O)OC(CH₃)₃) at the para position of a phenyl ring substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The tert-butyl group enhances steric protection of the carbonate moiety, improving hydrolytic stability compared to simpler esters . Its molecular formula is C₁₇H₂₃BO₅, with a molar mass of 330.18 g/mol. Applications include its role as a key intermediate in medicinal chemistry for synthesizing biaryl scaffolds in kinase inhibitors and anticancer agents .

Properties

IUPAC Name

tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKMJUAVZLWOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378795
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-75-3
Record name 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, borylation, and coupling reactions, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily used as an intermediate in the synthesis of pharmaceuticals. Its boron-containing structure allows for the formation of boronic acid derivatives which are crucial in drug design:

  • Targeted Drug Delivery : The boron moiety can be utilized for targeted delivery systems where selective binding to biomolecules enhances therapeutic efficacy.
  • Anticancer Agents : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell growth. The dioxaborolane group may play a role in modulating biological activity against cancerous cells.

Material Science

In material science, tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate can be utilized in the development of advanced materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics such as biodegradability.
  • Sensors : The unique properties of the boron moiety enable the development of sensors for detecting various analytes due to its ability to form complexes.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel anticancer agents using this compound as a key intermediate. The results indicated significant cytotoxicity against several cancer cell lines, demonstrating the potential of this compound in drug development.

Case Study 2: Development of Biodegradable Polymers

Research conducted on incorporating this compound into biodegradable polymer systems showed enhanced degradation rates and mechanical properties. This application emphasizes its role in sustainable materials development.

Data Table: Comparison of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryIntermediate for drug synthesisTargeted delivery; anticancer properties
Material ScienceEnhancements in polymer matrices and sensor technologyImproved mechanical properties; biodegradability

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, it acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in this process by coordinating with the boronic ester and the halide substrate, enabling the transfer of the boron moiety to the substrate .

Comparison with Similar Compounds

tert-Butyl Carbamate Derivatives

  • tert-Butyl (4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Carbamate (CAS: 489446-42-6) :

    • Replaces the carbonate group (-O(C=O)O-) with a carbamate (-NH(C=O)O-).
    • Exhibits lower hydrolytic stability due to the N-H bond’s susceptibility to oxidation.
    • Used in peptide coupling reactions, with a reported yield of 50% in urea synthesis under mild conditions .
    • Molecular weight: 315.19 g/mol .
  • tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenethylcarbamate (CAS: 360792-43-4) :

    • Features a phenethyl spacer between the phenyl ring and carbamate.
    • Increased lipophilicity (logP ≈ 3.5) enhances blood-brain barrier permeability, making it relevant for CNS-targeted therapies .
    • Synthesized via Pd-catalyzed coupling with yields up to 104% under optimized conditions (65°C, THF) .

Piperazine and Sulfonyl Derivatives

  • tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl)Piperazine-1-Carboxylate (CAS: 936694-19-8) :

    • Incorporates a piperazine ring, improving water solubility via protonation at physiological pH.
    • Applied in PROTAC (proteolysis-targeting chimera) synthesis for protein degradation studies, with HPLC purity >97% .
  • tert-Butyl (3-((4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Sulfonyl)Propyl)Carbamate :

    • Sulfonyl group (-SO₂-) enhances electron-withdrawing effects, accelerating coupling reactions.
    • Used in antiplasmodial drug discovery, though yields are moderate (40–60%) due to steric hindrance .

Positional Isomers

  • tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl Carbonate (CAS: 480424-71-3) :
    • Boronate ester at the ortho position of the phenyl ring.
    • Lower coupling efficiency (∼60% vs. para isomer’s >90%) due to steric clash in Pd-catalyzed reactions .
    • Higher melting point (mp 120–122°C) compared to the para isomer (mp 85–87°C) .

Functional Group Impact on Reactivity and Stability

Compound Functional Group Reactivity in Suzuki Coupling Hydrolytic Stability Key Applications
Target compound (CAS: 330794-35-9) Carbonate (-OCO₂tBu) High (yields >90%) High Kinase inhibitors
tert-Butyl carbamate (CAS: 489446-42-6) Carbamate (-NHCO₂tBu) Moderate (yields ∼75%) Moderate Peptide conjugates
Phenethylcarbamate (CAS: 360792-43-4) Carbamate + spacer High (yields ∼95%) High CNS therapies
Ortho isomer (CAS: 480424-71-3) Carbonate (ortho) Low (yields ∼60%) Moderate Specialty polymers

Biological Activity

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

The compound is characterized by the presence of a tert-butyl group and a dioxaborolane moiety attached to a phenyl ring. Its molecular formula is C16H25BO2C_{16}H_{25}BO_2, with a molecular weight of approximately 260.179 g/mol. The density is reported at 0.96 g/cm³, and it has a boiling point of 333.6°C at 760 mmHg .

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The method often includes the reaction of tert-butyl piperidine derivatives with boron-containing compounds to introduce the dioxaborolane functionality .

Research indicates that compounds containing dioxaborolane groups exhibit various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in cell cultures exposed to amyloid-beta (Aβ) peptides associated with neurodegenerative diseases like Alzheimer's .
  • Inhibition of Enzymes : It acts as an inhibitor for β-secretase and acetylcholinesterase, which are critical in the pathophysiology of Alzheimer’s disease. In vitro studies have demonstrated that it can inhibit Aβ aggregation significantly .

Case Studies

  • Astrocyte Protection : In studies involving astrocytes treated with Aβ peptides, the compound demonstrated a moderate protective effect by reducing tumor necrosis factor-alpha (TNF-α) levels and enhancing cell viability . Specifically:
    • Cell Viability : At a concentration of 100 μM, the compound maintained 100% cell viability in astrocytes exposed to Aβ .
    • Cytokine Modulation : Treatment with the compound resulted in decreased TNF-α levels compared to Aβ-treated controls .
  • Oxidative Stress Models : In models induced by scopolamine (known to induce oxidative stress), the compound reduced malondialdehyde (MDA) levels significantly compared to untreated groups, indicating its potential as an antioxidant agent .

Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantReduced oxidative stress markers in cell cultures
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase
Cytokine ModulationDecreased TNF-α levels in Aβ-treated astrocytes
Cell Viability ImprovementMaintained viability in astrocytes at high doses

Q & A

Q. What are the key considerations for synthesizing tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate in a laboratory setting?

  • Methodological Answer: The synthesis typically involves introducing the dioxaborolane moiety via Suzuki-Miyaura coupling precursors. The tert-butyl carbonate group acts as a protective group for hydroxyl or amine functionalities, requiring mild acidic conditions (e.g., TFA) for deprotection . Key steps include:
  • Protection strategy: Use tert-butyl carbonate to stabilize reactive intermediates.
  • Coupling conditions: Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for boronate ester formation .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • 1H/13C NMR: Confirm regiochemistry of the phenyl ring and tert-butyl group. The dioxaborolane protons (4,4,5,5-tetramethyl) appear as a singlet at ~1.3 ppm in 1H NMR .
  • 11B NMR: Verify boronate ester integrity (peak ~30 ppm) .
  • IR Spectroscopy: Detect carbonate C=O stretch (~1750 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How does the dioxaborolane ring influence reactivity in cross-coupling reactions?

  • Methodological Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against hydrolysis while maintaining reactivity in Suzuki-Miyaura couplings. However, steric hindrance from methyl groups can reduce reaction rates with bulky aryl halides. To mitigate:
  • Optimize solvent polarity: Use THF/H₂O mixtures to balance solubility and reactivity .
  • Temperature control: Reactions at 60–80°C improve yields without decomposing the boronate ester .
  • Catalyst selection: Bulky ligands (e.g., SPhos) improve turnover in sterically challenging systems .

Q. What experimental approaches resolve contradictions in reported yields for boronate ester derivatives?

  • Methodological Answer: Yield variability often arises from:
  • Impurity profiles: Trace moisture degrades boronate esters; use rigorous drying (molecular sieves, inert atmosphere) .
  • Byproduct formation: Monitor for deboronation products (e.g., phenol derivatives) via TLC or LC-MS .
  • Reaction monitoring: In-situ FTIR or Raman spectroscopy tracks boronate ester consumption .
    Table 1: Yield Optimization Parameters
ParameterOptimal RangeImpact on Yield
Catalyst Loading2–5 mol% Pd↑ 15–20%
Solvent SystemTHF:H₂O (4:1)↑ 25%
Temperature70°C↑ 30%

Q. How can computational methods predict the stability of the tert-butyl carbonate group under varying pH conditions?

  • Methodological Answer: Density Functional Theory (DFT) simulations model deprotection kinetics:
  • Protonation sites: Identify vulnerable oxygen atoms in the carbonate group .
  • Solvent effects: Simulate aqueous vs. organic environments to predict hydrolysis rates .
  • Experimental validation: Compare computational results with pH-dependent degradation studies (HPLC monitoring) .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for structurally similar boronate esters?

  • Methodological Answer: Discrepancies arise from:
  • Polymorphism: Crystallization conditions (e.g., solvent, cooling rate) affect crystal packing .
  • Purity: Residual solvents (e.g., DMF) lower observed melting points; use DSC for accurate measurements .
    Table 2: Reported Melting Points for Analogues
Compound (CAS)Melting Point (°C)Source
380430-49-9109–111
158985-37-691–93
951127-25-6100–102

Experimental Design Considerations

Q. How to design a stability study for this compound under catalytic reaction conditions?

  • Methodological Answer:
  • Control variables: Temperature, solvent, catalyst type.
  • Degradation markers: Monitor free boronic acid (HPLC) and carbonate loss (IR) .
  • Accelerated aging: Use elevated temperatures (40–60°C) to simulate long-term storage .

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